Ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
Description
Ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a tetrahydropyridine derivative characterized by a partially hydrogenated pyridine ring with ester and ketone functionalities. This scaffold is a key intermediate in synthesizing alkaloids and heterocyclic compounds with biological and industrial relevance . Its structural features, including substituents at positions 2 (methyl), 3 (ester), and 6 (keto group), influence reactivity, physical properties, and applications. Below, we compare this compound with structurally related analogs to elucidate substituent effects and functional diversity.
Properties
IUPAC Name |
ethyl 6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-3-13-9(12)7-4-5-8(11)10-6(7)2/h3-5H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEZXMADLSVPPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50960665 | |
| Record name | Ethyl 6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50960665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4027-39-8 | |
| Record name | Ethyl 6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50960665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves the reaction of ethyl acetoacetate with an appropriate amine under acidic or basic conditions. One common method involves the condensation of ethyl acetoacetate with methylamine, followed by cyclization to form the tetrahydropyridine ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives with various oxidation states.
Reduction: Alcohol derivatives of the original compound.
Substitution: Compounds with new functional groups replacing the ester group.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has been studied for its potential as a pharmacological agent. It exhibits various biological activities, including:
- Antimicrobial Activity : Research indicates that this compound may possess antimicrobial properties against certain bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .
- Anticancer Properties : Preliminary investigations have shown that this compound can induce apoptosis in cancer cell lines. In vitro assays revealed significant cytotoxic effects on human breast cancer cells (MCF-7) and lung cancer cells (A549) at specific concentrations .
Table 1: Summary of Biological Activities
| Activity Type | Organism/Cell Line | Effectiveness |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Effective |
| Antimicrobial | Escherichia coli | Effective |
| Anticancer | MCF-7 (Breast Cancer) | Induces apoptosis |
| Anticancer | A549 (Lung Cancer) | Induces apoptosis |
Organic Synthesis
Synthetic Applications
This compound serves as an important intermediate in organic synthesis. Its derivatives are synthesized for various applications:
- Synthesis of Pyridine Derivatives : The compound is utilized in the synthesis of substituted pyridines which are valuable in pharmaceuticals and agrochemicals. For instance, reactions involving this compound with various electrophiles yield diverse pyridine derivatives with enhanced biological activities .
Table 2: Synthetic Reactions Involving this compound
| Reaction Type | Reagents Used | Yield (%) |
|---|---|---|
| Electrophilic substitution | Bromine | 85 |
| Nucleophilic substitution | Amine derivatives | 75 |
| Condensation reactions | Aldehydes | 70 |
Material Science
Polymer Applications
Research has indicated potential uses of this compound in material science:
- Polymerization Studies : The compound has been explored as a monomer in the synthesis of polymers with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against multiple bacterial strains. The results showed a dose-dependent response with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .
Case Study 2: Synthesis of Novel Pyridine Derivatives
A research team successfully synthesized several new pyridine derivatives using this compound as a starting material. These derivatives were characterized using NMR and mass spectrometry and exhibited promising biological activity against various cancer cell lines .
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The core tetrahydropyridine scaffold allows diverse substitutions, which alter physicochemical and biological properties. Key analogs include:
Table 1: Substituent Variations and Molecular Properties
Key Observations :
- Electron-Withdrawing Groups (EWGs): The 5-cyano and 4-chlorophenyl substituents enhance electrochemical stability, making the compound suitable for corrosion inhibition .
- Bulkier Substituents : Aryl groups (e.g., phenyl, 4-chlorophenyl) increase molecular weight and may improve lipophilicity, impacting bioavailability or material compatibility.
- Phosphonate Derivatives : The diethoxyphosphoryl group introduces steric hindrance and polarity, altering solubility and reactivity in organic synthesis .
Physicochemical Properties
Biological Activity
Ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS No. 4027-39-8) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C₉H₁₃N₁O₃
- Molecular Weight : 183.20 g/mol
- IUPAC Name : Ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
The compound's structure includes a tetrahydropyridine ring which is pivotal for its biological activity.
Antitumor Activity
Research indicates that derivatives of tetrahydropyridines exhibit significant antitumor properties. This compound has been implicated in the inhibition of cancer cell proliferation. For instance:
- Mechanism : It may act by inducing apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death.
Antibacterial and Antiviral Properties
Studies have shown that compounds related to ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine derivatives possess antibacterial and antiviral activities:
- Antibacterial : The compound has demonstrated efficacy against various bacterial strains by disrupting bacterial cell wall synthesis.
- Antiviral : It has been reported to inhibit viral replication in vitro, suggesting potential for treating viral infections.
Neuroprotective Effects
Recent findings suggest that ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine derivatives may have neuroprotective effects:
- Mechanism : The compound could mitigate oxidative stress in neuronal cells and reduce neuroinflammation.
Case Studies and Research Findings
A selection of studies highlights the biological activity of this compound:
Q & A
Q. What are the common synthetic routes for Ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate?
The compound is synthesized via multi-component reactions (MCRs) involving aldehydes, β-keto esters, and ammonium acetate. For example, microwave-assisted MCRs using terephthalaldehyde, ethyl acetoacetate, and Meldrum’s acid under optimized conditions (e.g., 80°C, 20 min) yield structurally related tetrahydropyridine derivatives with high regioselectivity . Alternative routes include cyclocondensation of substituted enamines with activated carbonyl groups, though microwave irradiation significantly enhances reaction efficiency and purity .
Q. What analytical techniques are critical for structural confirmation?
X-ray crystallography is the gold standard for unambiguous structural determination. Programs like SHELXL refine crystallographic data to resolve bond lengths, angles, and hydrogen bonding networks . For preliminary analysis, NMR (¹H/¹³C) and IR spectroscopy validate functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) and regiochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
Q. What safety protocols are essential during handling?
Store the compound in airtight containers at 2–8°C to prevent hydrolysis. Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes and seek medical attention. Avoid ignition sources due to potential flammability of organic solvents used in synthesis .
Advanced Research Questions
Q. How does microwave irradiation optimize synthesis efficiency?
Microwave irradiation reduces reaction times (from hours to minutes) by enabling rapid, uniform heating. For instance, MCRs under microwave conditions (250 W, 10 min) achieve near-quantitative yields of tetrahydropyridine derivatives by accelerating enamine formation and cyclization steps. This method minimizes side reactions (e.g., ester hydrolysis) and enhances scalability .
Q. What are the conformational dynamics of the tetrahydropyridine ring?
Crystallographic studies reveal that the tetrahydropyridine ring adopts a half-chair conformation with puckering parameters q₂ = 0.344 Å and q₃ = -0.288 Å. Cremer-Pople analysis quantifies ring distortion, while Nardelli’s asymmetry parameters (θ = 130.02°, φ₂ = 205.6°) describe substituent-induced strain. These metrics correlate with steric interactions from substituents like methyl and ester groups .
Q. How do hydrogen bonding patterns influence supramolecular assembly?
The compound forms S(6) hydrogen-bonded motifs via O–H∙∙∙O interactions (e.g., between the oxo group and ester carbonyl). Graph-set analysis (as per Etter’s formalism) identifies these motifs as key drivers of crystal packing. Such interactions stabilize the lattice and can be exploited to design co-crystals with tailored physicochemical properties .
Methodological Recommendations
- For crystallographic refinement , use SHELXL with TWIN/BASF commands to address potential twinning in high-symmetry space groups .
- Employ ORTEP-3 for visualizing thermal ellipsoids and hydrogen bonding networks in publication-quality figures .
- In synthetic scale-up , pre-dry reactants to mitigate ester hydrolysis under microwave conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
